1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
The compound “1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “this compound”, is characterized by the fusion of the thiazole ring with a benzene ring . This structure is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives related to the mentioned compound, particularly those involving benzothiazolyl and piperazine groups, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from 2-amino substituted benzothiazoles and piperazine derivatives showed variable and modest activity against bacterial and fungal strains. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure and Computational Studies
The crystal structure and computational studies of novel compounds, including those with piperazine and methoxy-phenyl groups, have been conducted to understand their reactive sites and intermolecular interactions. Such studies are crucial for the rational design of compounds with desired biological activities. For example, compounds with a piperazine ring and methoxy-phenyl group exhibited significant interactions in crystal packing, as revealed through Hirshfeld surface analysis and density functional theory (DFT) calculations (Kumara et al., 2017).
Antibacterial Drug Design
A series of piperazine-based benzothiazolyl-4-thiazolidinones synthesized via N-formylation demonstrated potent antibacterial effects, with minimum inhibitory concentrations (MICs) more potent than control drugs against Gram-positive and Gram-negative bacteria. This highlights the compound's role in antibacterial drug design and the possibility of developing new therapeutic agents with enhanced efficacy (Patel & Park, 2014).
Anticancer Activity
Investigations into compounds containing piperazine and benzothiazolyl groups have also extended into the realm of anticancer activity. Specific novel derivatives have been synthesized and shown to possess potent cytotoxic and antineoplastic activities against mammalian cancer cells. This suggests that modifications of the compound's structure could yield promising candidates for cancer therapy (Byrappa et al., 2017).
Synthesis and Characterization
The synthesis and characterization of intermediates related to posaconazole, an antifungal agent, from compounds including methoxy-benzene and piperazine, have been optimized. These studies are pivotal for the development of pharmaceuticals and highlight the compound's utility in creating intermediates for drug synthesis (Xu-heng, 2013).
Mechanism of Action
Benzothiazole derivatives, including “1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, are effective against various types of cancer cell lines through a multitude of mechanisms . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .
Future Directions
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-5-9-18-20(17)22-21(27-18)24-14-12-23(13-15-24)19(25)11-10-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTKYXUTSRHWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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